molecular formula C20H26N2 B13878635 1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine

1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine

Cat. No.: B13878635
M. Wt: 294.4 g/mol
InChI Key: XPDALARNQJPJJX-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine typically involves the reaction of 1-benzylpiperidin-4-amine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-benzyl-N-(3,4-dimethylphenyl)piperidin-4-amine

InChI

InChI=1S/C20H26N2/c1-16-8-9-20(14-17(16)2)21-19-10-12-22(13-11-19)15-18-6-4-3-5-7-18/h3-9,14,19,21H,10-13,15H2,1-2H3

InChI Key

XPDALARNQJPJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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